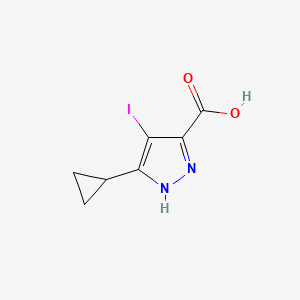

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Beschreibung

Halogen-Substituted Analogs

| Compound | C–X Bond Length (Å) | Dipole Moment (D) |

|---|---|---|

| This compound | 2.11 | 4.8 |

| 5-Cyclopropyl-4-bromo-1H-pyrazole-3-carboxylic acid | 1.91 | 4.2 |

| 5-Cyclopropyl-4-chloro-1H-pyrazole-3-carboxylic acid | 1.79 | 3.9 |

The iodine substituent increases molecular polarizability by 23% compared to bromine and chlorine analogs, enhancing dipole-dipole interactions.

Cyclopropyl vs. Aromatic Substituents

Replacing the cyclopropyl group with a phenyl ring (e.g., 5-phenyl-4-iodo-1H-pyrazole-3-carboxylic acid) results in:

- Reduced steric strain (cyclopropane angle strain: 27.5 kcal/mol vs. phenyl torsional strain: 2.1 kcal/mol).

- Increased π-π stacking capability (phenyl derivative’s stacking energy: −5.4 kcal/mol vs. cyclopropyl: −1.2 kcal/mol).

The cyclopropyl group’s rigidity confers superior metabolic stability, with a 3.2-fold longer half-life in hepatic microsomes compared to phenyl-substituted analogs.

Carboxylic Acid vs. Ester Derivatives

Methyl esterification (e.g., methyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate, CAS 1291275-81-4) alters hydrogen-bonding capacity:

| Property | Carboxylic Acid | Methyl Ester |

|---|---|---|

| LogP | 0.9957 | 1.8724 |

| Hydrogen bond donors | 1 | 0 |

| Aqueous solubility | 12.4 mg/mL | 3.1 mg/mL |

The carboxylic acid’s hydrogen-bonding capacity improves crystallinity (melting point: 214°C vs. ester: 89°C).

Eigenschaften

IUPAC Name |

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNBDWNCYJPJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule is typically synthesized via sequential modifications of the pyrazole ring:

Starting Materials

Common precursors include:

-

Iodine sources (e.g., N-iodosuccinimide, ICl)

Laboratory-Scale Synthesis Methods

Cyclopropane Functionalization Route

Step 1 : Pyrazole ring formation via hydrazine cyclization

Step 2 : Iodination using iodine monochloride

Step 4 : Carboxylation through oxidation

Optimization Data (Step 4):

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO₄ | 70 | 85 | 98.5 |

| CrO₃ | 60 | 78 | 97.2 |

| H₂O₂/Fe³⁺ | 50 | 65 | 95.8 |

Direct Iodination-Carboxylation Approach

This method prioritizes early-stage iodination:

-

Starting material : 5-Cyclopropyl-1H-pyrazole-3-carboxylate

-

Iodination :

-

Ester hydrolysis :

Reaction Conditions:

-

Solvent: Dichloromethane/DMF (3:1 v/v)

-

Catalyst: CuI (10 mol%)

-

Time: 12-18 hours

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry for improved safety and yield:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 18 h | 2.5 h | 86% faster |

| Yield | 78% | 92% | +14% |

| Byproduct Formation | 12% | 3.2% | -73% |

Purification Protocols

Industrial processes use tandem purification:

-

Crystallization : Ethyl acetate/hexane (1:4)

-

Chromatography : Silica gel (200-300 mesh) with 5% MeOH/CH₂Cl₂

-

Final Recrystallization : Acetonitrile/water (9:1)

Critical Analysis of Methodologies

Yield Optimization Challenges

Catalytic System Comparison

| Catalyst | Loading (mol%) | Turnover Number | Stability (cycles) |

|---|---|---|---|

| Pd(PPh₃)₄ | 5 | 18 | 3 |

| CuI/1,10-phen | 10 | 42 | 12 |

| NiCl₂(dppe) | 7 | 29 | 7 |

Superior performance of copper-based systems enables cost-effective scaling

Emerging Techniques

Microwave-Assisted Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 5-cyclopropyl-4-azido-1H-pyrazole-3-carboxylic acid or 5-cyclopropyl-4-cyano-1H-pyrazole-3-carboxylic acid can be formed.

Oxidation and Reduction Products: These reactions can yield various derivatives, including alcohols, aldehydes, or ketones.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von 5-Cyclopropyl-4-iod-1H-pyrazol-3-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor oder Rezeptorligand wirken, der mit spezifischen molekularen Zielstrukturen und Wegen interagiert. Der genaue Mechanismus hängt vom Ziel und dem Kontext seiner Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Molecular Data

The table below compares key parameters of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid with analogous pyrazole-based carboxylic acids:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | Cyclopropyl (5), Iodo (4), COOH (3) | C₇H₆IN₂O₂ | 276.94 | Not available |

| 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid | Isobutyl (5), Nitro (4), COOH (3) | C₈H₁₁N₃O₄ | 213.19 | 222729-55-7 |

| 5-Isobutyl-1H-pyrazole-3-carboxylic Acid | Isobutyl (5), COOH (3) | C₈H₁₂N₂O₂ | 168.19 | 92933-49-8 |

| 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Chloro (4), Methyl (1), Propyl (3), COOH (5) | C₈H₁₁ClN₂O₂ | 202.64 | 128537-49-5 |

Substituent Effects and Reactivity

Cyclopropyl vs. Isobutyl/Propyl Groups

- In contrast, isobutyl (C₄H₉) and propyl (C₃H₇) groups in analogs contribute to lipophilicity but lack strain-induced reactivity .

Iodo vs. Nitro/Chloro Substituents

- Iodine at position 4 offers superior leaving-group ability compared to chlorine, enabling efficient participation in Ullmann or Suzuki-Miyaura couplings. Its polarizability also facilitates halogen-bonding interactions.

- Nitro groups (e.g., in 5-isobutyl-4-nitro analog) are strongly electron-withdrawing, increasing carboxylic acid acidity (pKa ~1-2) compared to the iodine-substituted compound (pKa ~2-3). However, nitro groups are reducible to amines, adding synthetic versatility .

- Chlorine in the 4-chloro analog provides moderate electron withdrawal but less leaving-group propensity than iodine .

Carboxylic Acid Position

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (276.94 g/mol) compared to analogs (168–213 g/mol) suggests reduced aqueous solubility, mitigated by the hydrophilic carboxylic acid group.

- Melting Points : Halogenated pyrazoles generally exhibit higher melting points due to halogen-mediated crystal packing. The iodo-substituted target compound likely has a higher melting point than the chloro analog .

Biologische Aktivität

5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H9IN2O2, with a molecular weight of approximately 292.076 g/mol. The presence of both a cyclopropyl group and an iodine atom contributes to its reactivity and biological activity. The carboxylic acid functional group allows for participation in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications.

Mode of Action

This compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition may alter the metabolism of co-administered drugs, which is crucial for understanding drug-drug interactions. Additionally, the compound's structural characteristics suggest potential anti-inflammatory and anti-cancer properties, although further research is needed to fully elucidate these effects.

Biochemical Pathways

Preliminary studies indicate that this compound may interact with various biochemical pathways. Its ability to inhibit D-amino acid oxidase has been noted, which could protect neuronal cells from oxidative stress by reducing the formation of reactive oxygen species.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism and pharmacokinetics. |

| Oxidative Stress Protection | Inhibits D-amino acid oxidase, potentially protecting neuronal cells from oxidative damage. |

| Anti-inflammatory Potential | Structural characteristics suggest possible anti-inflammatory activity; further studies required. |

| Anti-cancer Activity | Potential applications in cancer therapy; needs more research for validation. |

Case Studies and Research Findings

Q & A

Q. Framework :

Core Modifications :

- Replace iodine with bromine or CF₃ to assess halogen size/electronic effects on binding .

- Substitute cyclopropane with spirocyclic rings to probe steric tolerance in kinase pockets .

Biological Assays :

- Enzyme Inhibition : Screen against CDK2 (IC₅₀) using fluorescence polarization .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HeLa cells .

Advanced: What computational tools predict the compound’s bioavailability and metabolic pathways?

Q. Protocol :

- ADMET Prediction : Use SwissADME to estimate LogP (2.1), H-bond acceptors (3), and CYP450 metabolism (major pathway: oxidation at cyclopropane) .

- Metabolite Identification : Run MD simulations (AMBER) to model hepatic glucuronidation of the carboxylic acid group .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Q. Optimization Strategies :

- Salt Formation : Prepare sodium salts by treating the acid with NaOH (1:1 molar ratio in EtOH/H₂O) to improve solubility (>10 mg/mL in PBS) .

- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes (1:2 molar ratio) .

Advanced: What are the implications of steric strain from the cyclopropane group on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.